Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate
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Description
Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate is a useful research compound. Its molecular formula is C11H15N3O4S and its molecular weight is 285.32. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the compound contains a 4-hydroxy-6-methylpyrimidin-2-ylthio moiety, which may interact with biological targets via hydrogen bonding and other non-covalent interactions .
Pharmacokinetics
The compound’s hydrophilic nature, suggested by the presence of hydroxy and amino groups, may influence its absorption and distribution in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate . .
Biological Activity
Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate, a compound featuring a pyrimidine core, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₉H₁₂N₂O₃S
- Molecular Weight : 196.20 g/mol
- CAS Number : 54554-50-6
This compound contains a thioether linkage and a pyrimidine derivative, which are critical for its biological interactions.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Antiviral Activity : Research indicates that compounds with similar structural motifs can inhibit viral replication by targeting essential enzymes involved in nucleotide biosynthesis, such as IMP dehydrogenase (IMPDH). This inhibition is crucial for the replication of certain viruses, including hepatitis C virus (HCV) and dengue virus (DENV) .
- Antimicrobial Properties : The presence of the pyrimidine ring enhances the compound's ability to interact with microbial targets, potentially disrupting their metabolic processes or cell wall synthesis.
- Growth Stimulant Activity : Preliminary assays suggest that derivatives of this compound may stimulate plant growth, indicating potential applications in agriculture as growth regulators .
Biological Assays and Efficacy
The efficacy of this compound has been evaluated through various biological assays:
Case Studies
- Antiviral Screening : In a study focusing on antiviral agents, compounds structurally related to this compound were shown to inhibit HCV replication effectively. The mechanism was attributed to the inhibition of IMPDH activity, critical for viral nucleotide synthesis .
- Microbial Interaction Studies : A series of derivatives were tested against various bacterial strains, revealing that modifications to the pyrimidine structure significantly enhanced antimicrobial activity. These findings suggest that further optimization could lead to potent antimicrobial agents .
- Agricultural Applications : Initial trials indicated that the compound could enhance growth rates in specific crops, potentially leading to its use as a natural growth regulator. The exact mechanism remains under investigation but may involve hormonal modulation within plants .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-3-18-10(17)5-12-9(16)6-19-11-13-7(2)4-8(15)14-11/h4H,3,5-6H2,1-2H3,(H,12,16)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSESFHJJGDBGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC(=CC(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.